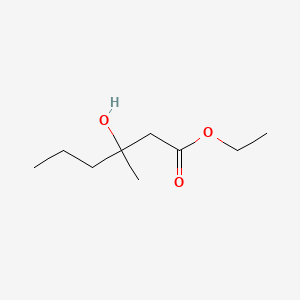
Ethyl 3-hydroxy-3-methylhexanoate
Übersicht
Beschreibung
Ethyl 3-hydroxy-3-methylhexanoate is a chemical compound with the molecular formula C8H16O3 . It is also known by other names such as Ethyl 3-hydroxyhexanoate and Ethyl hydroxy-3-hexanoate .
Synthesis Analysis
The synthesis of Ethyl 3-hydroxy-3-methylhexanoate can be achieved through the Reformatsky condensation of ethyl bromoacetate and 2-pentanone . This reaction involves the formation of a zinc enolate from the ethyl bromoacetate, which then reacts with the carbonyl group of the 2-pentanone to form the desired product .
Molecular Structure Analysis
The molecular structure of Ethyl 3-hydroxy-3-methylhexanoate consists of eight carbon atoms, sixteen hydrogen atoms, and three oxygen atoms . The IUPAC Standard InChIKey for this compound is LYRIITRHDCNUHV-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Synthesis Optimization and Applications
- Ethyl 3-hydroxy-3-methylhexanoate serves as a precursor in the synthesis of various chemicals, such as 3-methoxyhexanoic acid, through nucleophilic substitution reactions. Optimal conditions for such syntheses have been studied, focusing on solvents and catalysts to enhance yield and efficiency (Han Jianrong, 2013).
Catalysis and Chemical Reactions
- This compound is also involved in catalytic processes. For instance, iron(III) 2-ethylhexanoate has been utilized as a catalyst for stereoselective Diels–Alder reactions with ethyl (E)-4-oxobutenoate, leading to the production of specific carboxylic acid ethyl esters (D. Gorman, I. Tomlinson, 1998).
Monitoring Systems and Sensory Applications
- In sensory science, ethyl 3-hydroxy-3-methylhexanoate has been investigated for its role in underarm odor. A study developed a system to monitor the pH and electrical conductivity of this compound, which is a causative agent of underarm odor (H. Hirano, Y. Isomura, M. Futagawa, 2018).
Biocatalytic Processes
- Biocatalysis is another area where ethyl 3-hydroxy-3-methylhexanoate finds application. Enzymatic processes have been employed to produce derivatives of this compound, such as (S)-3-cyano-5-methylhexanoic acid ethyl ester, for use in pharmaceutical synthesis (R. Zheng et al., 2012).
Green Chemistry and Sustainable Processes
- The compound has relevance in green chemistry, where sustainable biocatalytic procedures have been developed for synthesizing branched acid esters involving ethyl 3-hydroxy-3-methylhexanoate. These processes are considered environmentally friendly and efficient (M. C. Montiel et al., 2021).
Odor Threshold Studies
- Studies on the odor thresholds of various branched esters, including compounds related to ethyl 3-hydroxy-3-methylhexanoate, have been conducted to understand their sensory properties (G. Takeoka et al., 1995).
Eigenschaften
IUPAC Name |
ethyl 3-hydroxy-3-methylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-4-6-9(3,11)7-8(10)12-5-2/h11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWSCTDNFJINDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(CC(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433103 | |
| Record name | ethyl 3-hydroxy-3-methylcaproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-hydroxy-3-methylhexanoate | |
CAS RN |
24420-88-0 | |
| Record name | ethyl 3-hydroxy-3-methylcaproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


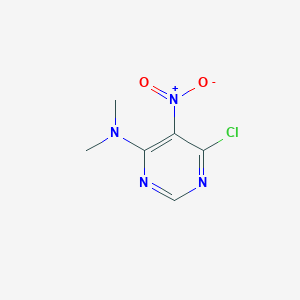
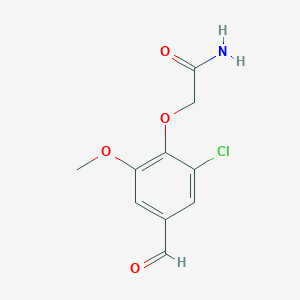
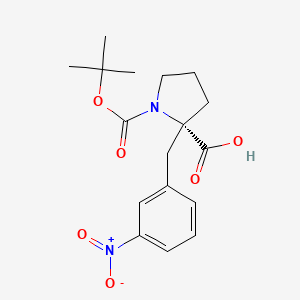
![(3aS,4S,6R,6aS)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol](/img/structure/B1609594.png)
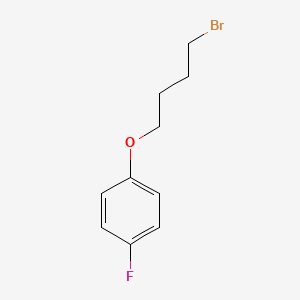
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1609599.png)
![1,2-Ethanediamine, N-[2-(4-pyridinyl)ethyl]-](/img/structure/B1609600.png)
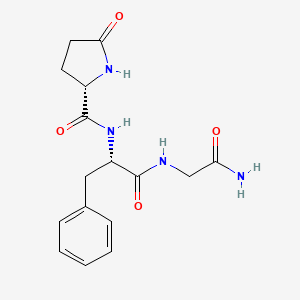

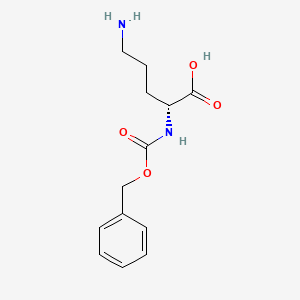
![5-(dimethylamino)-N-[(3S)-1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl]naphthalene-1-sulfonamide](/img/structure/B1609606.png)
![[4-(2-Morpholin-4-ylethoxy)phenyl]methanol](/img/structure/B1609608.png)
